molecular formula C11H13N3O5 B3029554 2-Isocyanatoethyl 2,6-diisocyanatohexanoate CAS No. 69878-18-8

2-Isocyanatoethyl 2,6-diisocyanatohexanoate

Cat. No. B3029554
CAS RN: 69878-18-8
M. Wt: 267.24 g/mol
InChI Key: GNDOBZLRZOCGAS-UHFFFAOYSA-N
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Description

2-Isocyanatoethyl 2,6-diisocyanatohexanoate is a crosslinked polyurethane prepolymer . It has a molecular weight of 372.9 g/mol and an acetone content of less than 0.1% . The FT-IR spectra show that it is made up of two functional groups: the isocyanate group and the polyol group .


Synthesis Analysis

The synthesis of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate involves the use of dodecylamine as a crosslinker to form a network structure . This can be confirmed by FT-IR spectra and dynamic mechanical analysis . The alkylamines in this material are reactive and homogeneous .


Molecular Structure Analysis

The molecular formula of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate is C11H13N3O5. Its molecular weight is 267.24 g/mol.

Scientific Research Applications

  • Specific Scientific Field: Organic & Biomolecular Chemistry
  • Summary of the Application: “2-Isocyanatoethyl 2,6-diisocyanatohexanoate” (LTI) is used in the process of organogelation . Organogels are formed through a conventional organogelation involving a heating process and an in situ organogelation at room temperature .
  • Methods of Application or Experimental Procedures: The conventional organogelation is carried out by dissolution of gelators by heating, while the in situ organogelation is performed by mixing of highly reactive LTI and alkylamines . The in situ organogelation produced the organogels within several seconds after mixing .
  • Results or Outcomes: The organogels prepared by the in situ organogelation showed quite similar FT-IR spectra and SEM photographs to those formed by conventional organogelation . Moreover, the in situ organogelation using LTI and octylamine as well as dodecylamine produced organogels of acetone, ethyl acetate, and acetonitrile that gelators 5 and 6 cannot gel through conventional organogelation .

Safety And Hazards

The safety data sheets for 2-Isocyanatoethyl 2,6-diisocyanatohexanoate suggest that it should be handled with care . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

2-isocyanatoethyl 2,6-diisocyanatohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c15-7-12-4-2-1-3-10(14-9-17)11(18)19-6-5-13-8-16/h10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDOBZLRZOCGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C=O)CC(C(=O)OCCN=C=O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887682
Record name Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyanatoethyl 2,6-diisocyanatohexanoate

CAS RN

69878-18-8
Record name 2-Isocyanatoethyl 2,6-diisocyanatocaproate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69878-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069878188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isocyanatoethyl 2,6-diisocyanatohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Suzuki, Y Nakajima, M Yumoto, M Kimura… - Organic & …, 2004 - pubs.rsc.org
Organogels are formed through a conventional organogelation involving a heating process and an in situ organogelation at room temperature. The conventional organogelation is …
Number of citations: 88 pubs.rsc.org
XR Li, H Koseki, Y Iwata - Journal of hazardous materials, 2007 - Elsevier
The thermal reactivity of lysine tri-isocyanate (LTI, 2-isocyanatoethyl-2,6-diisocyanato caproylate) and its mixture with 1% water was investigated after the occurrence of a runaway …
Number of citations: 5 www.sciencedirect.com
F Fages, F Vögtle, M Žinic - Low Molecular Mass Gelator, 2005 - Springer
The formation of gels by structurally highly diverse low molecular weight organic molecules is paradigmatically a supramolecular phenomenon. It is based on the self-assembly of …
Number of citations: 179 link.springer.com
S Nishi, T Kotaka - Macromolecules, 1985 - ACS Publications
Complex-forming poly (oxyethylene)(POE): poly (acrylic acid)(PAA) interpenetrating polymer networks (IPNs) of equimolar composition were prepared via matrix polymerization of …
Number of citations: 126 pubs.acs.org
TR Thatiparti, HA von Recum - Macromolecular bioscience, 2010 - Wiley Online Library
Novel β‐cyclodextrin polymer (CD)‐based drug delivery hydrogels were prepared by varying type and concentration of crosslinkers and optimizing the gel synthesis conditions. For …
Number of citations: 112 onlinelibrary.wiley.com
TR Thatiparti, AJ Shoffstall, HA Von Recum - Biomaterials, 2010 - Elsevier
Cyclodextrin-based hydrogels were synthesized to create robust networks with tunable mechanical properties capable of serving as device coatings. The CD networks were able to …
Number of citations: 193 www.sciencedirect.com
AS Fu, TR Thatiparti, GM Saidel… - Annals of biomedical …, 2011 - Springer
An affinity-based drug delivery platform for controlling drug release is analyzed by a combination of experimental studies and mathematical modeling. This platform has the ability to …
Number of citations: 51 link.springer.com
M Suzuki, K Hanabusa - Chemical Society Reviews, 2009 - pubs.rsc.org
Low-molecular-weight gelators form supramolecular gels in organic fluids, aqueous solutions and both organic and aqueous solutions through supramolecular interactions such as …
Number of citations: 368 pubs.rsc.org
AE Levack, EL Cyphert, MP Bostrom… - Current rheumatology …, 2018 - Springer
Purpose of Review Infection in the setting of total joint arthroplasty, referred to as periprosthetic joint infection (PJI), is a devastating complication requiring prolonged and costly treatment…
Number of citations: 39 link.springer.com
EL Calleros, FI Simonovsky, S Garty… - Journal of Applied …, 2020 - Wiley Online Library
Crosslinked poly(ester urethane)s and their acrylate derivatives based on trifunctional polycaprolactone and trifunctional aliphatic isocyanates were synthesized. Biodegradable …
Number of citations: 13 onlinelibrary.wiley.com

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